molecular formula C30H33BrN4O2 B11089964 (3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11089964
M. Wt: 561.5 g/mol
InChI Key: DUGWZFSFBSRHGT-UHFFFAOYSA-N
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Description

5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of 5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formation of the Phenyl Imino Group: The phenyl imino group can be introduced through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the indole core.

    Introduction of the Pentyloxy Group: The pentyloxy group is introduced through an etherification reaction, where the phenol reacts with an alkyl halide under basic conditions.

Chemical Reactions Analysis

5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce imines or other reducible groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid.

Scientific Research Applications

5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.

    Material Science: The compound’s unique structure may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE can be compared with other similar compounds, such as:

    5-Bromo-1H-indole-2,3-dione: This compound shares the indole core and the bromine atom at the 5-position but lacks the phenyl imino and piperazine groups.

    3-{[4-(Pentyloxy)phenyl]imino}-1H-indole-2-one: This compound shares the phenyl imino and pentyloxy groups but lacks the bromine atom and the piperazine group.

    1-[(4-Phenylpiperazino)methyl]-1H-indole-2-one: This compound shares the piperazine group but lacks the bromine atom and the phenyl imino group.

The uniqueness of 5-BROMO-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-2-ONE lies in its combination of functional groups, which may confer specific biological activities and synthetic utility.

Properties

Molecular Formula

C30H33BrN4O2

Molecular Weight

561.5 g/mol

IUPAC Name

5-bromo-3-(4-pentoxyphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C30H33BrN4O2/c1-2-3-7-20-37-26-13-11-24(12-14-26)32-29-27-21-23(31)10-15-28(27)35(30(29)36)22-33-16-18-34(19-17-33)25-8-5-4-6-9-25/h4-6,8-15,21H,2-3,7,16-20,22H2,1H3

InChI Key

DUGWZFSFBSRHGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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